![molecular formula C26H30N6 B14627617 2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of diethylamino groups attached to phenyl rings, which are further connected to a but-2-enedinitrile core through methylene bridges.
Méthodes De Préparation
The synthesis of 2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of diethylaminobenzaldehyde with diaminomaleonitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a donor-acceptor system, facilitating intramolecular charge transfer (ICT) processes. This property is particularly useful in the development of electronic materials and sensors .
Comparaison Avec Des Composés Similaires
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile can be compared with similar compounds such as:
2,3-bis[(E)-{[4-(dibutylamino)phenyl]methylidene}amino]but-2-enedinitrile: This compound has similar structural features but with dibutylamino groups instead of diethylamino groups.
Methanone, bis[4-(diethylamino)phenyl]-:
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable complexes with various metals, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C26H30N6 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2,3-bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C26H30N6/c1-5-31(6-2)23-13-9-21(10-14-23)19-29-25(17-27)26(18-28)30-20-22-11-15-24(16-12-22)32(7-3)8-4/h9-16,19-20H,5-8H2,1-4H3 |
Clé InChI |
QUIOLPYGRNDHRH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NC(=C(C#N)N=CC2=CC=C(C=C2)N(CC)CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

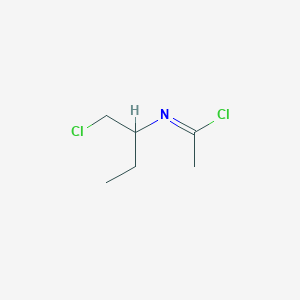
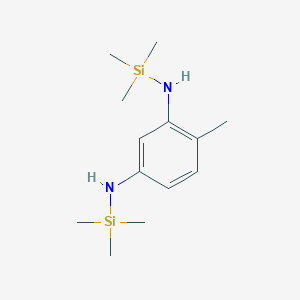
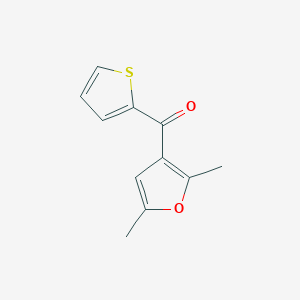

![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
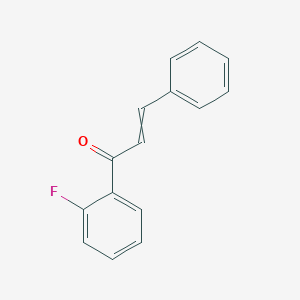
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
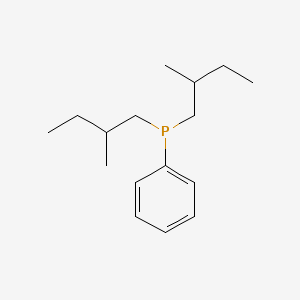
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
